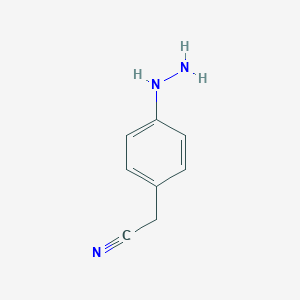

(4-Hydrazinophenyl)acetonitrile

描述

(4-Hydrazinophenyl)acetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Potential Anticancer Agent

Research indicates that (4-hydrazinophenyl)acetonitrile may possess anticancer properties. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development in oncology. Studies have shown that hydrazone derivatives, which can be synthesized from this compound, exhibit significant antiproliferative activity against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells .

Antimicrobial Activity

Hydrazones derived from this compound have also been investigated for their antimicrobial properties. These compounds have demonstrated efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi . The enzyme inhibition potential of these hydrazones suggests they could serve as dual-action agents against microbial infections.

Chemical Synthesis

Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its hydrazine and nitrile functionalities. It can participate in nucleophilic substitution reactions, making it useful for synthesizing more complex molecules. For example, the synthesis of various hydrazone derivatives involves the reaction of this compound with aldehydes or ketones under specific conditions to yield products with diverse biological activities .

Material Science

Research Applications

In material science, this compound is utilized for studying reaction mechanisms involving hydrazine derivatives. Its unique properties allow researchers to explore its reactivity with different electrophiles and nucleophiles, contributing to the understanding of chemical behavior in various environments. This research is crucial for developing new materials and compounds with tailored properties.

Case Studies

化学反应分析

Cyclization Reactions with Heteroatom Nucleophiles

The hydrazine moiety participates in cyclocondensation reactions to form nitrogen-containing heterocycles:

Nitrile Group Transformations

The acetonitrile subunit undergoes electrophilic and nucleophilic reactions:

Hydrolysis

- Acid-catalyzed : Forms (4-hydrazinophenyl)acetamide (H₂SO₄, H₂O, reflux).

- Base-mediated : Converts to (4-hydrazinophenyl)acetic acid (NaOH, H₂O₂, 80°C) .

Nucleophilic Additions

- With amines : Produces imidamide derivatives (e.g., La(OTf)₃-catalyzed reactions with secondary amines) .

- With Grignard reagents : Forms ketones after hydrolysis (RMgX → R-C≡N → R-C=O) .

Oxidative Coupling and Radical Reactions

The hydrazine group participates in redox processes:

Pyrazole and Triazole Formation

- With β-diketones : Forms pyrazole derivatives (e.g., 3,5-dimethyl-1-phenyl-1H-pyrazole) in 70–85% yields .

- With nitriles : Cu-catalyzed [2+3] cycloaddition generates 1,2,3-triazoles .

Catalytic and Solvent Effects

- Lewis acids (SmI₂, La(OTf)₃) : Accelerate cyanomethylation of amines .

- Aprotic solvents (CH₃CN) : Enhance cyclization efficiency by stabilizing intermediates .

Stability and Side Reactions

属性

IUPAC Name |

2-(4-hydrazinylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAYDTXYULYNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306161 | |

| Record name | (4-Hydrazinophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57411-91-3 | |

| Record name | NSC174505 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Hydrazinophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。